1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a morpholine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. The final step involves the alkylation of the thiazole with 3-morpholin-4-ylpropyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-piperidin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-pyrrolidin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one imparts unique properties, such as increased solubility and potential for specific biological interactions, making it distinct from its analogs .
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-6-3-5-16(20)13-17)23(14)8-4-7-22-9-11-25-12-10-22/h3,5-6,13H,4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLFIHNNKOKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1CCCN3CCOCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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